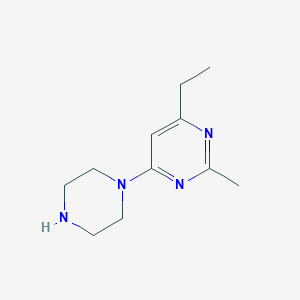

4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-ethyl-2-methyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-3-10-8-11(14-9(2)13-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSNZVXJPPURTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine involves the reaction of piperazine with a suitable pyrimidine precursor. For example, ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate can be synthesized by reacting piperazine with a pyrimidine derivative in the presence of potassium carbonate in chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid to form sulfoxides.

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

Major Products Formed

Sulfoxides: Formed from oxidation reactions.

Substituted Piperazines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of this compound demonstrated cytostatic activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma, with growth inhibition percentages reaching up to 86.28% at a concentration of 10 μM .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It exhibits significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In vitro studies reported an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib, indicating its potential therapeutic application in treating inflammatory diseases .

Neuroprotective Effects

Research indicates that 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine may modulate neuroinflammatory responses, making it a candidate for neurodegenerative disease therapies. Its ability to inhibit nitric oxide production in microglial cells suggests a mechanism for reducing neuroinflammation.

Biological Research

Enzyme Inhibition Studies

This compound has been studied for its interactions with biological macromolecules, particularly as an enzyme inhibitor. Its structure allows it to bind effectively with active sites of enzymes, leading to potential applications in drug design targeting specific pathways involved in diseases such as cancer and neurodegeneration .

Structure–Activity Relationship (SAR) Analysis

SAR studies have been conducted to understand how modifications to the pyrimidine structure affect biological activity. This research is crucial for optimizing the pharmacological properties of the compound and developing more effective derivatives for clinical use .

Industrial Applications

Synthesis and Material Development

In industrial settings, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine serves as a building block for synthesizing more complex chemical entities. Its unique structural features make it valuable in developing new materials and chemical processes. The compound's synthesis often involves optimized conditions for large-scale production, utilizing techniques such as continuous flow reactors to enhance efficiency and yield.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine, a comparative analysis with structurally related compounds is presented below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | Methyl group at position 4 | Potent antidepressant effects |

| 4-Ethylpyrimidin derivatives | Variations in substituents | Different pharmacological profiles |

| 2-Ethylpyrimidin | Lacks piperazine moiety | Exhibits different biological activity |

| 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine | Ethyl and methyl substitutions | Notable for anticancer and neuroprotective properties |

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as tubulin, leading to the inhibition of tubulin polymerization. This action can induce apoptosis in tumor cells, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural differences and their implications for physicochemical and biological properties:

Key Structural Comparisons

Ethyl/Methyl vs.

Heterocyclic Ring Variations: Piperazine vs. Piperidine (e.g., ): Piperazine’s dual nitrogen atoms enable stronger hydrogen bonding and protonation at physiological pH, enhancing solubility and target interactions. Piperidine’s single nitrogen limits these effects, as seen in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Fused Ring Systems (e.g., ): Compounds like 7-(4-Ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one and thieno-pyrimidine derivatives exhibit extended π-conjugation, favoring interactions with aromatic residues in enzymes. However, increased rigidity may reduce adaptability to binding pockets compared to the simpler pyrimidine core.

Positional Isomerism :

- Ethyl substitution on the pyrimidine ring (C4 in the target compound) versus the piperazine ring (e.g., ) impacts lipophilicity distribution. Ethyl on pyrimidine increases local hydrophobicity, while ethyl on piperazine enhances overall molecular stability.

Biological Activity

4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its structure, which includes a pyrimidine ring substituted with ethyl, methyl, and piperazine groups, contributes to its reactivity and potential therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanism of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C11H18N4

- Molecular Weight : 206.29 g/mol

- Structure : The compound features a pyrimidine ring with substituents that enhance its biological activity.

The biological activity of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine is primarily attributed to its interactions with various cellular targets:

- Inhibition of Tubulin Polymerization : This compound has been studied for its ability to inhibit tubulin polymerization, which is crucial for cell division and proliferation.

- Neuroprotective Effects : Related compounds exhibit neuroprotective properties by inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells, suggesting potential applications in neuroinflammatory conditions.

Biochemical Pathways

4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine influences several critical biochemical pathways:

| Pathway | Effect |

|---|---|

| PI3K/AKT/mTOR | Modulates cell growth and survival |

| NF-kB | Inhibits inflammatory responses |

| ER Stress | Reduces apoptosis in cellular models |

These interactions indicate that the compound may play a role in regulating cellular metabolism and signaling pathways critical for maintaining homeostasis.

Antiproliferative Activity

Research indicates that 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine exhibits significant antiproliferative activity against various cancer cell lines. For example:

- NCI-60 Cell Line Screening : The compound showed promising growth inhibition against multiple cancer types, suggesting its potential as an anticancer agent .

Case Studies

Several studies have highlighted the compound's therapeutic potential:

- Neuroprotection : In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress by modulating inflammatory pathways .

- Cancer Treatment : A study reported that analogs of this compound effectively inhibited tumor growth in xenograft models, showcasing its potential for development into a cancer therapeutic .

- Inflammation Reduction : Compounds similar to 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine have been shown to significantly reduce the expression of inflammatory markers such as iNOS and COX-2 in macrophage cells stimulated by LPS .

Pharmacokinetics

The pharmacokinetic profile of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine indicates favorable properties for drug development:

- Lipophilicity : Its lipophilic nature enhances cellular permeability, facilitating effective absorption and distribution within biological systems.

Q & A

Q. How can the crystal structure of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine be determined experimentally?

Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). For pyrimidine derivatives, synthesis typically involves condensation reactions followed by recrystallization in solvents like ethanol or methanol to obtain high-purity crystals. Data collection involves mounting a crystal on a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refining the structure with software such as SHELXL. Key parameters include bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking). For example, related pyrimidine analogs have been structurally characterized to confirm nitrogen-heterocyclic geometry and substituent orientations .

Q. What analytical methods are recommended for identifying impurities in synthetic batches of this compound?

Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for impurity profiling. For instance, impurities in pyrimidine-based pharmaceuticals (e.g., related piperazinyl-pyrimidine derivatives) are often resolved using reversed-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid). Structural confirmation of impurities (e.g., dimeric byproducts or unreacted intermediates) requires tandem MS/MS fragmentation and comparison with reference standards .

Q. What synthetic routes are commonly employed for piperazinyl-pyrimidine derivatives?

Answer: A two-step approach is typical:

- Step 1: Nucleophilic substitution at the pyrimidine C4/C6 position using piperazine under reflux in aprotic solvents (e.g., DMF or THF).

- Step 2: Alkylation or arylation to introduce substituents (e.g., ethyl or methyl groups) via Buchwald-Hartwig coupling or Ullmann reactions. Yields can be optimized by controlling reaction temperature and catalysts (e.g., Pd(OAc)₂ for cross-coupling). For example, analogous compounds like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine were synthesized with >70% yield after recrystallization .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?

Answer: Regioselectivity in pyrimidine derivatives is influenced by electronic and steric factors. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., halogens at C2) can guide cross-coupling reactions. For example, introducing a methyl group at C2 enhances steric hindrance, favoring substitution at C5. Catalytic systems like CuI/1,10-phenanthroline have been used to achieve >90% regioselectivity in related compounds .

Q. What strategies improve the metabolic stability of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine derivatives in pharmacological studies?

Answer: Metabolic stability can be enhanced by:

- Substituent Modification: Introducing electron-withdrawing groups (e.g., trifluoromethyl) to reduce cytochrome P450-mediated oxidation.

- Piperazine Ring Rigidification: Replacing piperazine with a conformationally restricted analog (e.g., 1,4-diazepane) to minimize oxidative N-dealkylation.

- Prodrug Design: Masking labile groups (e.g., amines) as ester or carbamate prodrugs. For instance, trifluoromethyl-containing analogs show improved pharmacokinetic profiles due to increased lipophilicity and stability .

Q. How can tautomeric forms of this compound be resolved in solution-phase studies?

Answer: Tautomerism in pyrimidine derivatives (e.g., amine vs. imine forms) can be analyzed using:

- NMR Spectroscopy: - and -NMR chemical shifts (e.g., downfield shifts for imine protons at δ 10–12 ppm).

- X-ray Photoelectron Spectroscopy (XPS): Nitrogen binding energies differentiate amine (–NH–) and imine (–N=) states.

- Computational Methods: DFT calculations (e.g., Gaussian 16) predict the most stable tautomer based on Gibbs free energy. A study on 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine confirmed the dominance of the amine tautomer in polar solvents .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Answer:

- Cytotoxicity: MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Kinase Inhibition: ELISA-based screening against kinases (e.g., EGFR or CDK4/6) to identify mechanistic targets.

- Apoptosis Induction: Flow cytometry with Annexin V/PI staining to quantify apoptotic cells. For example, pyrimidine analogs with piperazine moieties have shown sub-micromolar IC₅₀ values in breast cancer models .

Data Contradictions & Methodological Considerations

Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar analogs?

Answer: Contradictions often arise from variations in assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. A meta-analysis approach is recommended:

- Standardization: Use identical cell lines (e.g., ATCC-certified) and protocols across studies.

- SAR Analysis: Compare substituent effects (e.g., ethyl vs. methyl groups) on activity. For example, 6-(4-ethylpiperazinyl) derivatives exhibit higher potency than methyl analogs due to enhanced membrane permeability .

Q. What computational tools are effective for predicting the ADMET profile of this compound?

Answer:

- SwissADME: Estimates solubility, permeability, and CYP450 interactions.

- Molinspiration: Calculates drug-likeness parameters (e.g., LogP, topological polar surface area).

- AutoDock Vina: Docking studies to predict target binding affinities. For instance, simulations on N-(4-{[2-(ethylamino)pyrimidin-4-yl]amino}phenyl)benzamide analogs correlated LogP values (<3) with favorable oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.